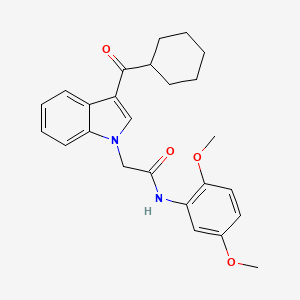![molecular formula C24H24N2O4S B3497181 N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide](/img/structure/B3497181.png)
N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide
概要
説明
N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide: is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the dimethoxy and phenylsulfanyl groups through specific reagents and catalysts. Common reagents used in these reactions include dimethoxybenzene, phenylsulfanyl chloride, and propanoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the dimethoxy and phenylsulfanyl groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
- N-(2,5-dimethoxy-4-{[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl)benzamide
- N-(3,4-dimethoxy-phenyl)-3,4-dimethoxy-benzamide
Uniqueness: N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
特性
IUPAC Name |
N-[2,5-dimethoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-29-21-16-20(26-24(28)17-9-5-3-6-10-17)22(30-2)15-19(21)25-23(27)13-14-31-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUMILMCPSFPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCSC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-bromo-4,5-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3497108.png)
![1-ethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B3497110.png)
![N-[2-(5-BENZENESULFONAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE](/img/structure/B3497112.png)
![N-(3-acetylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3497117.png)


![dimethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B3497141.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3497159.png)
![3-chloro-N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3497160.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3497178.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3497184.png)
![N-benzyl-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3497192.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3497194.png)
![Methyl 2-[[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate](/img/structure/B3497197.png)
